![molecular formula C20H23NO3 B2388305 Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate CAS No. 2418649-02-0](/img/structure/B2388305.png)
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, commonly known as MNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNA belongs to the class of aziridine-containing compounds and has shown promising results in various scientific research applications.
Wirkmechanismus
MNA exerts its anticancer activity by inducing apoptosis in cancer cells. It activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. MNA also inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and transcription factors, resulting in the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
MNA has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. MNA also has a high affinity for the estrogen receptor, which makes it a potential candidate for the treatment of hormone-dependent cancers.
Vorteile Und Einschränkungen Für Laborexperimente
MNA has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity towards cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. MNA also has a short half-life, which makes it difficult to maintain therapeutic concentrations in the body.
Zukünftige Richtungen
MNA has shown promising results in preclinical studies, and several future directions can be explored to improve its efficacy and pharmacokinetic properties. One approach is to modify the chemical structure of MNA to improve its solubility and bioavailability. Another approach is to develop MNA-based prodrugs that can be activated in the tumor microenvironment. Additionally, combination therapy with other anticancer agents may enhance the efficacy of MNA in the treatment of cancer.
Conclusion:
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate, or MNA, is a synthetic compound that has shown promising results in scientific research applications, particularly in the field of cancer research. MNA works by inducing apoptosis in cancer cells and inhibiting the activity of HDACs. It has a low toxicity profile and is well-tolerated in animal models. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Several future directions can be explored to improve its efficacy and pharmacokinetic properties, including chemical modification and combination therapy.
Synthesemethoden
The synthesis of MNA involves a multi-step process that starts with the preparation of 2-naphthoic acid. The acid is then converted to the corresponding acid chloride, which is further reacted with 1-(cyclopropylmethyl)aziridine-2-methanol to obtain the intermediate product. The intermediate is then treated with methyl magnesium bromide to give the final product, MNA. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
MNA has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. MNA works by inducing apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
Eigenschaften
IUPAC Name |
methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-20(22)10-15-4-2-6-18-17(15)5-3-7-19(18)24-13-16-12-21(16)11-14-8-9-14/h2-7,14,16H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDUCJLRDMYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=CC=C1)OCC3CN3CC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

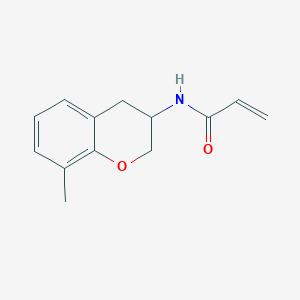
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
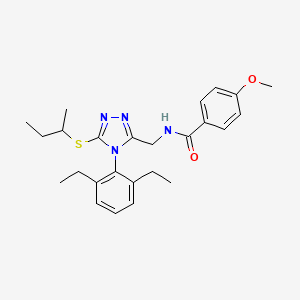
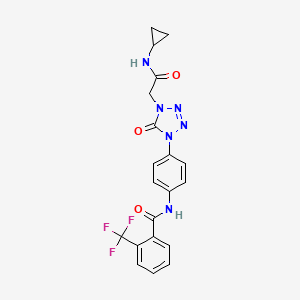
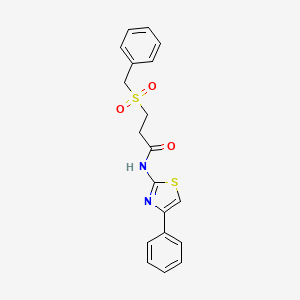
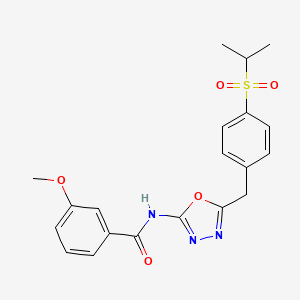
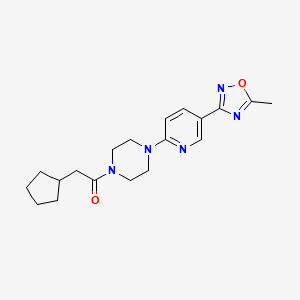

![1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388239.png)

![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)
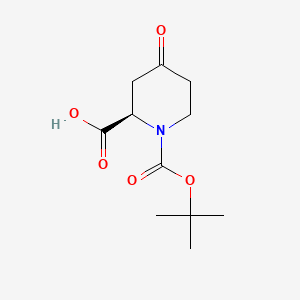
![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)